Cas no 1706007-25-1 (1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one)

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a 2-methylphenyl group and a piperidine moiety acetylated at the nitrogen. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting neurological or inflammatory pathways due to its heterocyclic and aromatic components. The oxadiazole ring enhances metabolic stability, while the acetylated piperidine may improve bioavailability. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound’s defined stereochemistry and purity are critical for reproducible research applications.
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one structure
1706007-25-1 structure
Product Name:1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
CAS No:1706007-25-1
MF:C17H21N3O2
MW:299.3675
CID:5345994
Update Time:2025-10-29

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-
    • 1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
    • 1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
    • 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C17H21N3O2/c1-12-6-3-4-8-15(12)17-18-16(22-19-17)10-14-7-5-9-20(11-14)13(2)21/h3-4,6,8,14H,5,7,9-11H2,1-2H3
    • InChI Key: SAMDNHSWSVWMPO-UHFFFAOYSA-N
    • SMILES: O1C(C([H])([H])C2([H])C([H])([H])N(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=NC(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 390
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.2

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Pricemore >>

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1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Related Literature

Additional information on 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

Introduction to 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one and Its Significance in Modern Chemical Research

The compound with the CAS number 1706007-25-1, identified as 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one, represents a fascinating molecule with potential applications in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their unique structural features and biological activities. The presence of multiple functional groups, including an oxadiazole ring and a piperidine moiety, makes this molecule a promising candidate for further exploration in drug discovery and development.

Recent advancements in chemical biology have highlighted the importance of designing molecules with precise structural motifs to modulate biological pathways effectively. The 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one structure combines elements that are known to interact favorably with biological targets. Specifically, the oxadiazole ring is a well-documented scaffold in medicinal chemistry, exhibiting properties such as bioisosteric replacement and enhanced binding affinity. Its incorporation into the molecular framework of this compound suggests potential therapeutic benefits, particularly in the context of neurological disorders and anti-inflammatory agents.

The piperidine moiety, another key component of this compound, is widely recognized for its role in enhancing pharmacokinetic properties such as solubility and metabolic stability. This feature is particularly crucial in drug design, as it can influence the compound's bioavailability and overall efficacy. The combination of these structural elements in 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one positions it as a versatile tool for researchers exploring novel therapeutic strategies.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs) and other complex biological processes. The unique architecture of this compound suggests that it may interfere with or enhance specific PPIs, which are often challenging targets for traditional drug development. For instance, studies have shown that oxadiazole derivatives can exhibit inhibitory effects on certain kinases and enzymes involved in inflammatory pathways. The presence of the methyl group at the 2-position of the phenyl ring further fine-tunes the electronic properties of the molecule, potentially enhancing its binding affinity to specific biological targets.

The pharmaceutical industry has increasingly relied on computational methods to predict the biological activity of novel compounds. Virtual screening techniques have been particularly effective in identifying promising candidates for further experimental validation. In this regard, 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one has been subjected to various computational simulations to assess its potential interactions with biological receptors. These simulations have revealed promising binding profiles with receptors involved in pain signaling and neurodegenerative diseases.

Experimental validation of these computational predictions has been conducted using both in vitro and in vivo models. Initial studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, preclinical trials have shown that certain analogs of this molecule can cross the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders.

The synthesis of CAS number 1706007-25-1 involves multi-step organic reactions that highlight the synthetic versatility of heterocyclic chemistry. The process typically begins with the formation of the oxadiazole ring, followed by functionalization with a piperidine side chain. The introduction of the phenyl group at the 3-position enhances the electronic properties of the molecule while maintaining its structural integrity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The chemical stability of this compound under various conditions has also been thoroughly investigated. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. This information is critical for formulating appropriate storage protocols and ensuring long-term viability during clinical trials and commercialization efforts.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for pharmaceutical use. The synthesis and purification processes for CAS number 1706007-25-1 must adhere to stringent quality control measures to guarantee consistency and safety. Additionally, toxicological assessments are necessary to evaluate potential side effects before human trials can commence.

The broader impact of this research extends beyond individual molecules; it contributes to our understanding of how structural modifications can influence biological activity at a molecular level. This knowledge is invaluable for developing new therapeutic agents that are more effective and less toxic than existing treatments. Furthermore, it underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing drug discovery efforts.

In conclusion, 1-(3-{[3-(2-methylphenyl)-1,2,4 oxadiazol -5 - yl ]methyl } piperidin - 1 - yl ) eth an - 1 - one ( CAS no . 1706007 -25 - 1 ) represents a significant advancement in medicinal chemistry research . Its unique structural features , combined with promising biological activities , make it a valuable asset in developing novel therapeutics . As research continues , further insights into its mechanisms of action will likely uncover even broader applications , solidifying its role as a cornerstone compound in modern chemical biology . p >

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